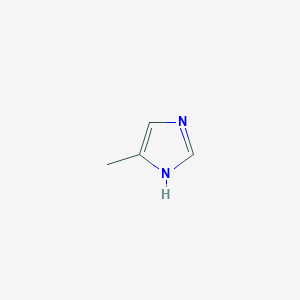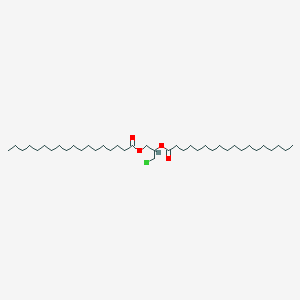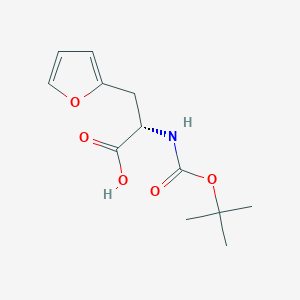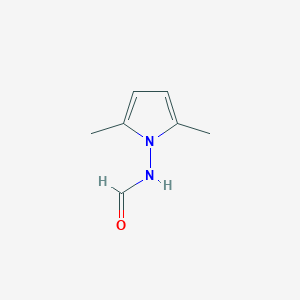
3,4-二氢脱视黄酸
描述
3,4-Didehydroretinoic acid is a biologically significant compound that plays a role in vertebrate development, particularly in the differentiation and morphogenesis of limbs and neuronal tissues. It is an endogenous retinoid that has been identified in various species, including chicks and Xenopus embryos, and has been shown to be equipotent to retinoic acid in inducing digit duplications in chick wing buds and supporting chick neuronal development . It is also present in human tissues, such as keratinocytes, and has been implicated in the regulation of keratinization and cellular differentiation .
Synthesis Analysis
The synthesis of 3,4-didehydroretinoic acid involves metabolic conversion from its precursor, all-trans-3,4-didehydroretinol (vitamin A2), to all-trans-3,4-didehydroretinal and subsequently to the acid form . A study on Xenopus embryos demonstrated that exogenous all-trans-3,4-didehydroretinol is metabolized to 3,4-didehydroretinoic acid during early embryonic development . Additionally, a stereoselective synthesis of 3,4-didehydroretinal, a related compound, has been achieved through the Horner-Emmons reaction, which could potentially be applied to the synthesis of 3,4-didehydroretinoic acid .
Molecular Structure Analysis
The molecular structure of 3,4-didehydroretinoic acid is characterized by the presence of a conjugated double bond system, which is crucial for its activity. The compound binds with high affinity to various retinoic acid receptors, and its structure allows it to activate these receptors effectively . The binding characteristics of 3,4-didehydroretinoic acid to retinoid receptors have been compared to those of retinoic acid, demonstrating similar affinities and transactivation properties .
Chemical Reactions Analysis
3,4-Didehydroretinoic acid is involved in several chemical reactions within the body, primarily related to its role as a ligand for nuclear retinoid receptors. It activates gene transcription by binding to retinoic acid response elements in gene promoters . The metabolism of retinol to 3,4-didehydroretinol, and subsequently to 3,4-didehydroretinoic acid, has been demonstrated in human cells, suggesting that this pathway is an important aspect of retinoid metabolism .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-didehydroretinoic acid are similar to those of retinoic acid, with both compounds exhibiting similar biological activities in various test systems. They are equipotent inducers of differentiation in certain cell types and have almost equal affinities for nuclear retinoic acid receptors . The metabolism of 3,4-didehydroretinoic acid differs depending on the cell type, and it is not readily converted to retinoic acid, indicating that its biological effects are not due to this conversion .
科学研究应用
在淡水鱼中的生物相关性3,4-二氢脱视黄醇(DROL,维生素 A2),包括其形式 3,4-二氢脱视黄酸,在淡水鱼中具有重要的生物学作用。与全反式视黄醇(ROL,维生素 A1)相比,它表现出更高的维生素 A 生物活性,表明其有可能通过饮食来源(如维生素 A 缺乏症高发地区的本土小鱼)来解决维生素 A 缺乏症 (La Frano, Cai, Burri, & Thilsted, 2018)。
在皮肤和肝脏酶抑制中的作用研究表明,3,4-二氢脱视黄酸可以作为人肝脏和皮肤中某些酶活性的竞争性抑制剂。这一方面对于了解其生化相互作用和潜在的治疗应用至关重要 (Karlsson, Vahlquist, Kedishvili, & Törmä, 2003)。
淡水鱼类喂养哺乳动物的生物监测3,4-二氢脱视黄醇是哺乳动物从淡水鱼中摄取的主要维生素 A 形式,使其成为环境研究中一种潜在的敏感生物标志物,尤其是在接触有机氯化合物的背景下 (Käkelä, Käkelä, & Hyvärinen, 2002)。
化学合成和应用3,4-二氢脱视黄酸的化学合成已经得到探索,表明其在各种化学和药理学应用中的潜力。此类合成对于进一步研究和了解其特性至关重要 (Wada, Wang, & Ito, 2008)。
未来方向
Research on retinoic acid and its derivatives, including 3,4-Didehydroretinoic acid, is ongoing. Future directions may include further exploration of the role of the retinoic acid pathway in cancer progression and the development of combination strategies targeting both the retinoic acid pathway and other targets .
属性
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6-12,14H,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYESMXTWOAQFET-YCNIQYBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310910 | |
| Record name | 3,4-Didehydroretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Didehydroretinoic acid | |
CAS RN |
4159-20-0 | |
| Record name | 3,4-Didehydroretinoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4159-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Didehydroretinoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004159200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Didehydroretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)







![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)